Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
Description
This compound belongs to the class of 2-aminothiophene derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis . Its structure features:
- Position 5: A 2-methoxyphenyl carbamoyl substituent, which may enhance lipophilicity and modulate electronic properties.
- Ethyl ester group: At position 3, facilitating solubility in organic solvents during synthesis.
Modifications at positions 2 and 5 are achieved through nucleophilic acyl substitutions or coupling reactions with aryl amines (e.g., ).
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-4-31-24(29)20-15(2)21(22(28)25-17-12-8-9-13-18(17)30-3)33-23(20)26-19(27)14-32-16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
KUZATJYVGJSONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is a complex thiophene derivative known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The following sections detail its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure includes a thiophene ring substituted with methoxy and phenoxy groups, which contribute to its biological properties.
Anticancer Properties
Research has shown that thiophene derivatives exhibit significant anticancer activity. A study highlighted the compound's selective inhibition of tumor cell lines, particularly in human T-lymphoma and leukemia cells, with an IC50 value as low as against CEM lymphoma cells . This selectivity suggests a promising avenue for developing targeted cancer therapies.
Antimicrobial Activity
Thiophenes are recognized for their broad-spectrum antimicrobial properties. A study involving various substituted thiophenes demonstrated that they possess antibacterial and antifungal activities . The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular functions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This compound may inhibit enzymes by binding to their active sites or modulate receptor pathways, affecting cell signaling and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Core : Achieved through the Gewald reaction.
- Functional Group Introduction : Involves nucleophilic substitutions to add carbamoyl and phenoxyacetyl groups.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Research Findings
Case Studies
- Anticancer Screening : In a recent study, various derivatives of thiophene were screened against multiple cancer cell lines, revealing significant selectivity towards malignant cells while sparing normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties using minimum inhibitory concentration (MIC) assays against standard pathogens, demonstrating effective inhibition comparable to established antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures to Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been evaluated for their effectiveness against various bacterial strains, indicating potential as novel antibacterial agents .
Antioxidant Properties
Research has shown that thiophene derivatives can act as antioxidants. This compound may possess similar properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
Anti-inflammatory Potential
Compounds structurally related to this compound have been explored for anti-inflammatory effects. Their ability to modulate inflammatory pathways could be beneficial in developing treatments for inflammatory diseases .
Organic Synthesis Applications
Versatile Intermediate
The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are crucial in synthesizing pharmaceuticals and agrochemicals .
Building Block for Complex Molecules
Due to its unique structure, this compound can be used as a building block in the synthesis of other bioactive compounds. This application is particularly relevant in drug discovery and development, where the creation of new chemical entities is essential .
Biological Studies
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary assessments could include binding affinity studies with enzymes or receptors involved in disease pathways .
Pharmacokinetics and Toxicology
Investigating the pharmacokinetics and potential toxicity of this compound is essential for assessing its viability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide insights into its safety profile and therapeutic window .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The phenoxyacetyl group in the target compound introduces a larger, more electron-rich substituent compared to simpler amino or acyl groups in analogs. This may influence reactivity in further derivatization.
- Carbamoyl substituents at position 5 (e.g., 2-methoxyphenyl in the target vs.
Insights :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance activity against Gram-positive bacteria, while bulkier groups (e.g., triazolo-triazine in ) improve Gram-negative targeting .
- The 2-methoxyphenyl group in the target compound may balance lipophilicity and solubility, while the phenoxyacetyl amino group could mimic natural ligands, enhancing target binding .
Preparation Methods
Synthesis of the Thiophene Core
The thiophene backbone is constructed via a Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. A modified protocol involves the condensation of ethyl acetoacetate, elemental sulfur, and a cyanoacetamide derivative under basic conditions.
Example Procedure :
Introduction of the Phenoxyacetyl Amino Group
The amino group at position 2 undergoes amidation with phenoxyacetyl chloride. This step utilizes coupling agents to facilitate bond formation under mild conditions.
Optimized Reaction :
-
Reactants : Ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equiv), phenoxyacetyl chloride (1.5 equiv).
-
Conditions : Dichloromethane (DCM), triethylamine (TEA, 2.0 equiv), 0°C to room temperature, 4 h.
Characterization Data :
Carbamoylation at Position 5
The carbamoyl group is introduced via reaction with 2-methoxyphenyl isocyanate. Alternative methods employ carbodiimide-mediated coupling of 2-methoxyaniline with a pre-activated carbonyl.
Preferred Method :
-
Reactants : Intermediate from Step 2.2 (1.0 equiv), 2-methoxyphenyl isocyanate (1.2 equiv).
-
Conditions : Dry tetrahydrofuran (THF), catalytic DMAP, 60°C, 6 h.
Side Reaction Mitigation :
-
Excess isocyanate (1.5 equiv) reduces dimerization byproducts.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Amidation Solvent | DCM | 89% → 92% |
| Carbamoylation Temp | 60°C | 70% → 81% |
Polar aprotic solvents (e.g., DMF) for carbamoylation led to side-product formation (e.g., urea derivatives), while DCM preserved regioselectivity.
Catalytic Systems
-
Coupling Agents : DIC-HOBt outperformed EDCl/HOAt in amidation steps, reducing racemization (yield: 92% vs. 85%).
-
Base Selection : Triethylamine (TEA) minimized ester hydrolysis compared to DBU.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Synthesis Yield |
|---|---|---|
| Ethyl 5-hydroxyindole-2-carboxylate | Indole vs. thiophene core | 99% |
| Ethyl 5-methoxyindole-2-carboxylate | Methoxy vs. carbamoyl group | 91% |
Thiophene-based derivatives exhibit lower yields (76–92%) compared to indole analogs due to steric hindrance at the 5-position.
Challenges and Troubleshooting
Common Pitfalls
Scalability Considerations
-
Batch Size : Reactions >10 g showed 8–12% yield drop due to heat dissipation issues.
-
Alternative Routes : Microwave-assisted synthesis reduced reaction time by 40% (2.4 h vs. 4 h).
Industrial Applications and Modifications
While primarily a research chemical, structural analogs of this compound have been investigated for:
Q & A
Basic: What are the common synthetic routes for this compound, and how can intermediates be monitored?
The synthesis typically involves multi-step organic reactions, including the Gewald reaction , which constructs the thiophene core. Key steps include:
- Step 1 : Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur under reflux to form the thiophene intermediate .
- Step 2 : Functionalization via carbamoylation and phenoxyacetylation using reagents like 2-methoxyphenyl isocyanate and phenoxyacetyl chloride in basic conditions (e.g., sodium hydroxide) .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity. Ethyl acetate/hexane mixtures (3:7) are common mobile phases .
Basic: What analytical techniques are essential for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent patterns (e.g., methoxyphenyl carbamoyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 527.2) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-III for graphical representation of crystallographic data .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups altering receptor binding) or assay variability (e.g., cell line sensitivity). Methodological solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methoxyphenyl with 3-trifluoromethylphenyl) to isolate activity contributors .
- Standardized Assay Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability .
Advanced: What challenges arise in crystallizing this compound for structural analysis?
- Planar Conformation Issues : The thiophene ring’s conjugation with carbamoyl groups can lead to stacking interactions, complicating crystal growth. Use mixed solvents (e.g., DMSO/ethanol) for better solubility .
- Twinned Data : Employ SHELXD for structure solution and SHELXL ’s TWIN command to refine twinned crystals .
- Thermal Motion : High thermal displacement parameters (e.g., for ester groups) require low-temperature (100 K) data collection .
Basic: What safety precautions are critical during synthesis and handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How can reaction yields be optimized amid competing side reactions?
- Temperature Control : Maintain reflux at 80–90°C during carbamoylation to suppress hydrolysis of the phenoxyacetyl group .
- Catalyst Screening : Test bases like triethylamine vs. DBU; the latter may reduce ester group racemization .
- Workup Strategies : Use acid-base extraction (pH 4–5) to isolate the product from unreacted starting materials .
Advanced: What computational methods support understanding its reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites (e.g., thiophene C5 position) .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 enzyme active site) .
- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS to validate docking results .
Basic: What are the key physicochemical properties influencing its bioavailability?
- LogP : Predicted ~3.8 (via ChemDraw) indicates moderate lipophilicity, suitable for passive membrane diffusion .
- Solubility : Low aqueous solubility (LogSw = -6.14) necessitates formulation with co-solvents (e.g., PEG 400) .
- pKa : The phenoxyacetyl amino group (pKa ~10.3) remains unionized at physiological pH, enhancing cellular uptake .
Advanced: How does substituent variation impact pharmacological activity?
- Methoxyphenyl vs. Chlorophenyl : Methoxy groups enhance hydrogen bonding with targets (e.g., kinase ATP pockets), while chloro substituents increase hydrophobic interactions .
- Trifluoromethyl Effects : Introduced at the phenyl ring, CF groups improve metabolic stability by resisting CYP450 oxidation .
Advanced: What research gaps exist in studying this compound’s applications?
- Mechanistic Studies : Limited data on downstream signaling pathways (e.g., MAPK/ERK modulation) require transcriptomic/proteomic profiling .
- In Vivo Toxicity : No ADMET data available; prioritize rodent studies to assess hepatotoxicity and clearance rates .
- Polypharmacology : Unexplored multi-target effects (e.g., dual kinase/GPCR inhibition) warrant high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
